molecular formula C19H20ClNO2 B2800354 (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide CAS No. 1798412-43-7

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide

Cat. No.: B2800354
CAS No.: 1798412-43-7
M. Wt: 329.82
InChI Key: RTXTXENWNLYZDD-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a synthetic acrylamide derivative intended for research and development purposes. As a specialized chemical, it is offered "As Is" for investigational use. The specific biological activities, molecular targets, and detailed research applications for this exact compound are not currently delineated in the published scientific literature. Acrylamide-based compounds are of significant interest in medicinal chemistry and neuroscience research. Structurally similar molecules have been investigated as modulators of cholinesterase activity (Acetylcholinesterase and Butyrylcholinesterase) for potential research in neurodegenerative conditions . Other acrylamide derivatives have also been studied for their functional interactions with neuronal receptors, such as the α7 nicotinic acetylcholine receptor (α7 nAChR), where they can act as positive allosteric modulators . Researchers exploring these pathways may find this compound of interest for designing novel experimental probes. It is critical to note that this product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling protocols must be consulted prior to use. The mechanism of action and full pharmacological profile for this specific entity remain to be empirically established by qualified researchers.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-14-7-3-5-9-16(14)18(23-2)13-21-19(22)12-11-15-8-4-6-10-17(15)20/h3-12,18H,13H2,1-2H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXTXENWNLYZDD-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde, 2-methoxy-2-(o-tolyl)ethylamine, and acryloyl chloride.

    Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with 2-methoxy-2-(o-tolyl)ethylamine to form an imine intermediate.

    Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride under basic conditions to form the final product, (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amides.

    Substitution: Formation of substituted acrylamides.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule:

Table 1: Structural Comparison of Acrylamide Derivatives
Compound Name Key Substituents Molecular Formula Key Features Source
(E)-3-(2-Chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide (Target) 2-Chlorophenyl, 2-methoxy-2-(o-tolyl)ethyl C₁₉H₂₁ClNO₂ Lipophilic N-substituent; electron-donating methoxy and o-tolyl groups N/A
(E)-N-(2-(1H-Indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) 2-Chlorophenyl, indol-3-yl-ethyl C₁₉H₁₇ClN₂O Polar indole substituent; moderate anti-BChE activity (IC₅₀ = 1.95 μM)
(E)-3-(4-Chlorophenyl)-N-((tetrahydro-2H-pyran-2-yl)oxy)acrylamide (5e) 4-Chlorophenyl, THP-oxy C₁₄H₁₆ClNO₃ Electron-withdrawing Cl; lower solubility (predicted)
(2E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide o-Tolyl (2-methylphenyl), nitrophenyl-furyl C₂₁H₁₇N₂O₄ Nitro group enhances electrophilicity; furyl core
(E)-N-(Quinolin-8-yl)-3-(2-((3-(o-tolyl)prop-2-yn-1-yl)oxy)phenyl)acrylamide (1w) o-Tolyl, quinoline C₂₈H₂₃N₃O₂ Rigid quinoline substituent; alkynyl linker
Key Observations :
  • Chlorophenyl Position : The 2-chlorophenyl group in the target and compound 5b (vs. 4-chlorophenyl in 5e ) may enhance steric hindrance and alter binding interactions.
  • Electronic Effects: Methoxy and o-tolyl groups in the target are electron-donating, contrasting with 5e’s electron-withdrawing cyano or trifluoromethyl groups, which correlate with lower solubility .

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chlorophenyl group and a methoxy group attached to an acrylamide backbone. Its molecular formula is C17_{17}H18_{18}ClN1_{1}O2_{2}, and it possesses several functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Several studies have investigated the anticancer potential of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide. In vitro assays demonstrate that the compound can inhibit cell proliferation in cancer cell lines, particularly those associated with breast and prostate cancers.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Antibacterial Activity

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide also exhibits antifungal activity.

  • Efficacy : The compound demonstrated effective inhibition against Candida albicans with MIC values reported between 16.69 to 78.23 µM, suggesting its potential as an antifungal agent .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismsMIC Range (µM)Mechanism of Action
AnticancerBreast Cancer Cell LinesIC50 < 10 µMInduction of apoptosis via caspase activation
AntibacterialStaphylococcus aureus4.69 - 22.9Disruption of bacterial cell wall synthesis
Escherichia coli5.64 - 77.38Inhibition of protein synthesis
AntifungalCandida albicans16.69 - 78.23Inhibition of ergosterol biosynthesis

Case Studies

  • In Vitro Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide resulted in significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 8 µM .
  • Antibacterial Efficacy Against MRSA : Another study evaluated the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), reporting an MIC value of 12 µM, indicating potential for therapeutic use in resistant infections .
  • Antifungal Activity Assessment : A comprehensive assessment revealed that the compound effectively inhibited fungal growth in vitro, supporting its application in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of acrylamide derivatives typically involves a multi-step approach. For example, acylation of the amine precursor (e.g., 2-methoxy-2-(o-tolyl)ethylamine) with acryloyl chloride derivatives under controlled conditions (0–5°C, inert atmosphere) is common. Solvent choice (e.g., DMF or THF) and base selection (e.g., NaH or Et3_3N) are critical for minimizing side reactions. Reaction progress can be monitored via TLC, and purification via flash chromatography or HPLC ensures >95% purity .

Q. How can the stereochemical configuration (E/Z) of the acrylamide moiety be confirmed?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential for distinguishing E/Z isomers. For the (E)-configuration, NOE correlations between the β-vinyl proton and aromatic protons (e.g., 2-chlorophenyl) are observed. Additionally, 13C^{13}\text{C} NMR chemical shifts for carbonyl carbons in E-isomers typically appear at δ 165–170 ppm, distinct from Z-isomers .

Q. What spectroscopic techniques are prioritized for structural validation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 384.1234). 1H^1\text{H} NMR identifies methoxy (δ 3.2–3.5 ppm) and o-tolyl methyl (δ 2.3 ppm) groups. IR spectroscopy verifies acrylamide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How do steric effects from the o-tolyl group influence reactivity in cross-coupling or catalytic reactions?

  • Methodological Answer : The ortho-methyl group introduces steric hindrance, reducing accessibility for catalysts like Pd(0) in Heck couplings. Computational modeling (DFT) can quantify steric parameters (e.g., %Vbur_{\text{bur}}) to predict regioselectivity. Experimental validation via 19F^{19}\text{F} NMR (if fluorinated analogs are synthesized) or X-ray crystallography provides structural insights .

Q. What strategies resolve contradictions in biological assay data (e.g., IC50_{50} variability across studies)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting protonation states). Standardize assays using:

  • Control compounds (e.g., staurosporine for kinase inhibition).
  • Dose-response curves (3+ replicates, nonlinear regression).
  • Cellular permeability tests (Caco-2 assays) to rule out false negatives .

Q. Can computational models predict interactions between this compound and protein targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (PDB: e.g., 1ATP for ATP-binding pockets) identify key interactions (e.g., hydrogen bonds with hinge-region residues). Pharmacophore modeling (Schrödinger) further refines scaffold modifications for selectivity .

Q. How do electronic effects of the 2-chlorophenyl group modulate the compound’s electrochemical properties?

  • Methodological Answer : Cyclic voltammetry (CH Instruments) in aprotic solvents (e.g., DMF) reveals oxidation potentials linked to the electron-withdrawing Cl substituent. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate HOMO/LUMO energies with redox behavior, guiding applications in electroactive materials .

Key Research Gaps

  • Stereochemical Stability : Long-term E/Z isomerization under physiological conditions remains unstudied. Accelerated stability studies (40°C/75% RH) with chiral HPLC monitoring are recommended .
  • Metabolite Identification : LC-MS/MS with human liver microsomes can identify Phase I/II metabolites, critical for toxicity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.